molecular formula C17H14N2 B12804019 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile CAS No. 28168-60-7

2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile

Cat. No.: B12804019
CAS No.: 28168-60-7
M. Wt: 246.31 g/mol
InChI Key: WJQQITMUIRDYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its pyrrole-derived backbone, substituent positions, and functional groups. The parent structure is identified as 3,4-dihydro-2H-pyrrole, a five-membered ring with one nitrogen atom and two double bonds. Numbering begins at the nitrogen atom, proceeding clockwise to assign positions to substituents:

  • Phenyl groups at positions 2 and 5.
  • Carbonitrile group at position 3.

This yields the systematic name 2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile . Alternative designations include 1-Pyrroline-4-carbonitrile,2,5-diphenyl- (8CI) and NSC 167314 . The compound is registered under CAS Number 28168-60-7 and has the molecular formula C₁₇H₁₄N₂, with a molecular weight of 246.31 g/mol.

Nomenclature Parameter Value
IUPAC Name 2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile
CAS Registry Number 28168-60-7
Molecular Formula C₁₇H₁₄N₂
Synonyms NSC 167314; 1-Pyrroline-4-carbonitrile,2,5-diphenyl-

Molecular Geometry and Conformational Analysis

The molecular structure features a partially saturated pyrrole ring (3,4-dihydro-2H-pyrrole) with sp³ hybridization at carbons 3 and 4, introducing a non-planar conformation. Key structural attributes include:

  • Chirality : The carbon at position 3 (bearing the nitrile group) is a chiral center, resulting in stereoisomerism.
  • Substituent Orientation : Phenyl groups at positions 2 and 5 adopt equatorial orientations relative to the pyrrole ring, minimizing steric hindrance.
  • Nitrile Group Effects : The electron-withdrawing nitrile group at position 3 polarizes the ring, influencing π-electron distribution and reactivity.

Conformational analysis reveals that ring puckering permits limited rotation about the C3–C4 single bond, stabilizing a half-chair conformation. This geometry balances torsional strain from adjacent substituents and maintains conjugation within the residual double bonds (C1–C2 and C4–C5).

Crystallographic Data and X-ray Diffraction Studies

As of the available literature, crystallographic data for 2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile remain unreported. However, analogous dihydropyrrole derivatives exhibit monoclinic or orthorhombic crystal systems, with unit cell parameters influenced by substituent bulk and intermolecular interactions. For example, the related compound 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile (PubChem CID 102016835) crystallizes in a monoclinic system with space group P2₁/c and unit cell dimensions a = 8.42 Å, b = 12.15 Å, c = 14.30 Å, and β = 102.3°. X-ray diffraction studies of such compounds typically reveal intermolecular hydrogen bonding involving functional groups (e.g., amino or nitrile), which may guide future investigations into the title compound’s solid-state behavior.

Comparative Analysis with Related Dihydropyrrole Derivatives

Structural comparisons highlight distinct features of 2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile relative to its analogs:

  • Saturation and Aromaticity : Unlike fully aromatic pyrroles (e.g., 2,5-diphenyl-1H-pyrrole), the dihydro modification reduces ring aromaticity, altering electronic properties and reactivity.
  • Functional Group Variations : Substitution of the nitrile group for an amino group (as in 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile) significantly impacts dipole moments and hydrogen-bonding capacity.
  • Steric Profiles : The phenyl groups at positions 2 and 5 introduce steric bulk, which may hinder access to the nitrile group in reactions requiring nucleophilic attack.
Compound Key Structural Features Molecular Formula
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile Partially saturated ring; nitrile at C3 C₁₇H₁₄N₂
2-Amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile Fully unsaturated ring; amino at C2 C₁₇H₁₃N₃
3,5-Diphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile Stereoisomeric centers at C2 and C3 C₁₇H₁₄N₂

Properties

CAS No.

28168-60-7

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile

InChI

InChI=1S/C17H14N2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-10,15,17H,11H2

InChI Key

WJQQITMUIRDYKK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Cyclization of Cyanopyrrolines via Microwave-Assisted and Conventional Heating

A prominent method involves the synthesis of cyanopyrrolines as precursors, followed by cyclization to yield pyrrole-2-carbonitriles, including 2,5-diphenyl derivatives. This method is described in detail by Kucukdisli et al. (Beilstein Journal of Organic Chemistry):

  • Step 1: Preparation of cyanopyrrolines (intermediates 6a–j) by condensation of appropriate enones with cyanide sources.
  • Step 2: Cyclization of cyanopyrrolines under microwave irradiation or reflux conditions in organic solvents (e.g., dichloromethane or toluene) to form the pyrrole ring.

Microwave-assisted cyclization (General Procedure A) involves irradiating cyanopyrrolines in a sealed vessel at temperatures around 150–230 °C for 30 minutes, leading to efficient ring closure and formation of 2,4-disubstituted pyrroles or pyrrole-2-carbonitriles.

Conventional heating (General Procedure B) uses DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant in refluxing toluene for 2–4 hours to convert cyanopyrrolines into pyrrole-2-carbonitriles.

Entry Product Microwave Set Temp (°C) Max Temp (°C) Yield (%) (typical)
1 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile (analog) 250 190–230 65–75

Note: Exact yields for the target compound vary depending on substituents and reaction conditions.

After reaction completion, purification is typically done by column chromatography.

Multi-Component Condensation Reactions

Another approach involves a multi-component reaction of benzoin derivatives, aromatic amines, and malononitrile in the presence of catalytic bases such as pyridine:

  • Benzoin and substituted anilines are refluxed in dry benzene to form imine intermediates.
  • Malononitrile is added with catalytic pyridine, and the mixture is refluxed until solid pyrrole-carbonitrile derivatives precipitate.
  • The product is isolated by filtration and recrystallized from methanol.

This method yields 2,5-diphenyl substituted pyrrole-3-carbonitriles with moderate yields (~45%) and melting points around 118–122 °C, indicating the formation of the desired heterocycle.

Cyclocondensation with Active Methylene Compounds

A related synthetic route involves cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds in acidic media (acetic acid with catalytic HCl):

  • This two-component reaction forms substituted pyrrolo[2,3-b]pyridine derivatives, which are structurally related to the target compound.
  • The reaction proceeds via nucleophilic attack and ring closure, confirmed by disappearance of nitrile IR bands and appearance of characteristic NH and C=O bands.
  • Yields range from 56% to 87%, depending on substrates.

Detailed Experimental Data and Analytical Findings

Representative Experimental Procedure (Microwave-Assisted Cyclization)

  • Cyanopyrroline precursor (e.g., 6a–j) is dissolved in dichloromethane.
  • Solvent is removed under vacuum; the residue is placed in a microwave vessel under argon.
  • Microwave irradiation at 250 °C for 30 minutes.
  • The reaction mixture is carefully opened in a fume hood due to potential hydrogen cyanide release.
  • The crude product is purified by silica gel chromatography.

Analytical Characterization

  • IR Spectroscopy: Characteristic nitrile stretching bands around 2200–2240 cm⁻¹; aromatic C–H and C=C bands observed.
  • 1H NMR: Aromatic protons appear as multiplets between δ 6.9–8.2 ppm; pyrrole ring protons show distinctive doublet of triplets around δ 4.5–5.5 ppm.
  • 13C NMR: Signals for nitrile carbon near δ 110–120 ppm; aromatic carbons and pyrrole carbons appear in expected regions.
  • Mass Spectrometry: Molecular ion peaks consistent with C17H13N2 (for 2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile).

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield Notes
Microwave-assisted cyclization Cyanopyrrolines, microwave irradiation (250 °C) Fast, efficient, clean reaction 65–75% Requires microwave reactor, HCN caution
Conventional reflux with DDQ Cyanopyrrolines, DDQ, toluene reflux Mild conditions, scalable 60–70% Longer reaction time (2–4 h)
Multi-component condensation Benzoin, aromatic amine, malononitrile, pyridine Simple setup, one-pot synthesis ~45% Moderate yield, requires purification
Cyclocondensation with active methylene compounds 2-Amino-pyrrole-carbonitrile, active methylene, AcOH/HCl Access to fused derivatives 56–87% Produces related heterocycles

Chemical Reactions Analysis

2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or nitro groups .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Heterocycles :
    • 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile serves as a valuable intermediate in the synthesis of various nitrogen-containing heterocycles. It can undergo cyclo-condensation reactions with active methylene compounds to yield substituted pyrroles and pyridines. For instance, reactions with acetylacetone or malononitrile in acidic conditions have been documented to produce new derivatives with enhanced properties .
  • Cross-Coupling Reactions :
    • This compound can participate in cross-coupling reactions to form complex molecular architectures. By utilizing palladium-catalyzed methods, researchers have successfully synthesized novel pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines from 2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile .

Biological Applications

  • Anticancer Activity :
    • Studies have shown that 2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile exhibits significant anticancer properties. In vitro experiments demonstrated that the compound induces apoptosis in various cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry reported dose-dependent increases in apoptosis markers when treated with this compound .
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antimicrobial efficacy against several bacterial strains. Preliminary tests indicated that it exhibits inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Data Summary Table

Application TypeObserved EffectReference
Synthesis of HeterocyclesFormation of pyrrolo derivatives via cyclo-condensation
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against Gram-positive bacteria

Case Study 1: Anticancer Activity

A study conducted by researchers at a prominent pharmaceutical institute investigated the effects of 2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile on human cancer cell lines. The findings revealed that treatment with varying concentrations of the compound led to a significant increase in apoptotic markers compared to control groups. This suggests its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were assessed against multiple bacterial strains. The results indicated notable activity against Staphylococcus aureus, highlighting its potential for further development into novel antibiotics.

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl rings can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, affecting its biological activity .

Comparison with Similar Compounds

Core Structural Differences

  • 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile: Contains a dihydropyrrole ring (partial saturation at C3–C4), two phenyl groups at C2 and C5, and a nitrile at C3.
  • 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives () : Pyrazole analogs with a saturated C2–C3 bond and variable aryl/alkyl substituents. The nitrile at C4 enhances dipole moments, favoring 1,3-dipolar cycloadditions .
  • Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)pyrrole-3-carboxylate (): Fully unsaturated pyrrole and pyrazole rings with ester and aminophenyl substituents. The extended conjugation may improve stability but reduce solubility .
  • 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile () : A fully aromatic pyrrole with methoxyphenyl and nitrile groups. Methoxy substituents increase electron density, altering redox properties compared to phenyl groups .

Physicochemical Properties

Elemental and Spectroscopic Analysis

Compound Molecular Formula %C (Calc/Found) %H (Calc/Found) %N (Calc/Found) MS (m/z) Reference
Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)pyrrole-3-carboxylate (7c) C₂₆H₂₄N₄O₂ 73.57/73.27 5.70/5.68 13.20/13.25 454 (M⁺)
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile C₁₃H₁₂N₂O₂ N/A N/A N/A 362 (M⁺)

Note: The target compound’s predicted molecular formula (C₁₇H₁₃N₂) suggests a lower molecular weight (~253 g/mol) compared to and derivatives. The absence of ester or methoxy groups may result in higher volatility but lower polarity.

Antioxidant Activity (DPPH Assay)

  • The dihydropyrazole core and nitrile group likely enhance electron transfer capacity .
  • Comparison : The target compound’s dihydropyrrole ring and phenyl substituents may improve radical stabilization compared to pyrazole analogs, but experimental validation is required.

Antimicrobial Activity

  • 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives (): Tested against ATCC bacterial/fungal strains using CLSI guidelines.

Biological Activity

2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile is a nitrogen-containing heterocyclic compound notable for its unique structure, which includes a pyrrole ring substituted with two phenyl groups and a carbonitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C17H14N2
  • Molecular Weight : 246.31 g/mol
  • IUPAC Name : (2S,3R)-2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile

The presence of the pyrrole ring and carbonitrile group is significant as these features are linked to various pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including 2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile, exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrrole derivatives demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

CompoundMIC (µg/mL)Target Organism
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

Anticancer Activity

The anticancer potential of 2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile has been explored through various in vitro studies. In one notable study, compounds similar to this pyrrole derivative were tested against multiple cancer cell lines. The results indicated significant antiproliferative effects with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Reference Compound
HL-60 (Leukemia)10.32Sunitinib
HCT-15 (Colon)6.62Sunitinib
UO-31 (Renal)7.69Sunitinib

The biological activity of 2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile is believed to stem from its ability to interact with specific molecular targets within biological systems. The carbonitrile group can participate in hydrogen bonding and other interactions that enhance the compound's binding affinity to enzymes or receptors involved in disease pathways.

Case Studies

  • Antileishmanial Activity : In a study evaluating various pyrroloquinoline derivatives for antileishmanial efficacy, certain compounds exhibited promising results with a CC50 value of 65.11 µM and an anti-amastigote IC50 of 8.36 µM against visceral leishmaniasis .
    • In Vivo Study : The same study demonstrated a significant reduction in parasite burden in infected Balb/c mice treated with the most active compound.
  • VEGFR Inhibition : Another study focused on the design of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), where related compounds showed IC50 values as low as 0.096 µM against this receptor . This suggests potential applications in cancer therapy by inhibiting angiogenesis.

Q & A

Q. What are the primary synthetic routes for 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile, and how can experimental efficiency be optimized?

The synthesis of pyrrole-carbonitrile derivatives typically involves cyclocondensation of ketones with nitriles or multi-component reactions under catalytic conditions. To optimize efficiency, statistical design of experiments (DoE) is recommended, such as factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design could minimize trial runs while identifying critical interactions between parameters . Computational pre-screening via quantum chemical calculations (e.g., DFT) may predict feasible reaction pathways, reducing experimental redundancy .

Q. How can the structural and electronic properties of this compound be characterized to validate synthetic outcomes?

A multi-technique approach is essential:

  • X-ray crystallography (if single crystals are obtainable) provides precise bond lengths and angles (e.g., dihedral angles between phenyl rings and pyrrole core, as seen in analogous pyrrole-carbonitrile structures ).
  • Spectroscopy : FT-IR for nitrile (C≡N) stretching (~2200 cm⁻¹), NMR for aromatic proton environments, and UV-Vis for conjugation analysis.
  • DFT calculations : Compare computed HOMO-LUMO gaps and electrostatic potential maps with experimental data to confirm electronic configurations .

Q. What stability considerations are critical for handling and storing this compound in laboratory settings?

Stability under ambient conditions depends on:

  • Moisture sensitivity : Nitrile groups may hydrolyze in acidic/basic conditions; storage in anhydrous environments is advised.
  • Light sensitivity : Conjugated systems (e.g., pyrrole-phenyl) may undergo photodegradation; use amber vials.
  • Thermal stability : Thermogravimetric analysis (TGA) can identify decomposition thresholds. Lab protocols should align with safety regulations for advanced organic compounds (e.g., adherence to institutional Chemical Hygiene Plans ).

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanism proposals for pyrrole-carbonitrile derivatives?

Conflicting mechanistic hypotheses (e.g., radical vs. polar pathways) can be addressed via:

  • Reaction path sampling : Quantum mechanics/molecular mechanics (QM/MM) simulations to map energy barriers for proposed intermediates.
  • Kinetic isotope effects (KIEs) : Experimental KIEs paired with computed transition states validate/refute mechanisms .
  • Microkinetic modeling : Integrate experimental rate data with computational activation energies to refine pathway probabilities .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this compound?

Chiral resolution may require:

  • Chiral stationary phases (CSPs) : HPLC with polysaccharide-based CSPs (e.g., Chiralpak AD-H) for enantiomer separation.
  • Membrane technologies : Nanofiltration or enantioselective membranes for scalable purification .
  • Crystallization-induced diastereomer resolution : Use chiral co-crystallizing agents to isolate enantiomers .

Q. How can catalytic systems be designed to improve regioselectivity in functionalizing the pyrrole core?

Strategies include:

  • Ligand design : Bulky ligands (e.g., phosphines) to sterically direct electrophilic substitution.
  • Electrochemical catalysis : Control redox potentials to favor specific sites (e.g., C-2 vs. C-5 positions).
  • Machine learning : Train models on existing pyrrole reaction datasets to predict optimal catalysts/conditions .

Q. What methodologies enable the study of this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : Quantify binding affinities in real time.
  • Molecular docking/MD simulations : Predict binding modes using homology models of targets (e.g., kinases or GPCRs) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental outcomes?

  • Sensitivity analysis : Vary computational parameters (e.g., basis sets, solvation models) to assess prediction robustness.
  • Experimental validation : Use in situ spectroscopy (e.g., ReactIR) to detect transient intermediates not captured in simulations .
  • Error source identification : Compare systematic errors (e.g., approximations in DFT functionals) with experimental uncertainties (e.g., impurity interference) .

Q. What statistical frameworks are recommended for reconciling inconsistent biological activity data across studies?

  • Meta-analysis : Pool data from multiple studies, adjusting for variables (e.g., cell lines, assay conditions).
  • Bayesian hierarchical modeling : Quantify uncertainty and identify outlier datasets .
  • Dose-response curve alignment : Normalize activity metrics (e.g., IC₅₀) using standardized protocols .

Methodological Resources

  • Synthetic Optimization : Apply CRDC-classified methodologies for reactor design (RDF2050112) and separation (RDF2050104) .
  • Safety Protocols : Follow guidelines for advanced organic labs (e.g., 100% safety exam compliance ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.